Amyloid beta-peptide (1-40) rat

Description

Historical Context of Amyloid Beta-Peptide (1-40) Research in Rat Systems

Research utilizing rat models to understand amyloid beta began with foundational studies to characterize Aβ production and its effects. Early on, it was established that Aβ peptides are produced as a normal part of cellular metabolism in the rat brain. jneurosci.org A significant historical approach in non-transgenic models involved the direct intracerebral or intrahippocampal injection of synthetic Aβ peptides to investigate their direct effects on the brain. mdpi.combu.edu

Studies from the 1990s, for example, demonstrated that injecting Aβ(1-40) into the rat hippocampus could lead to neurodegeneration and memory impairment, providing an early in-vivo link between the peptide and Alzheimer's-like symptoms. bu.edunih.gov These models were instrumental in exploring the neurotoxic properties of Aβ. nih.govjove.com Over the years, research has evolved to include the development of transgenic rats that express human APP with mutations linked to familial Alzheimer's disease, allowing for the study of age-related, progressive amyloid pathology that more closely mirrors the human condition. aginganddisease.orgnih.gov

Significance of Amyloid Beta-Peptide (1-40) Rat as a Research Target in Neurodegenerative Studies

The use of rat models for studying Aβ(1-40) is highly significant in the field of neurodegenerative research. mdpi.com Rats possess a more complex behavioral and cognitive repertoire than mice, making them particularly valuable for studying the impact of Aβ on higher-order functions like learning and memory. mdpi.comresearchgate.net Their larger brain size is also an advantage for neurosurgical procedures, in-vivo electrophysiology, and neuroimaging studies. mdpi.com

Injecting Aβ(1-40) into the rat brain has been shown to impair synaptic plasticity, specifically long-term potentiation (LTP), which is a cellular mechanism believed to underlie learning and memory. bohrium.com This demonstrates a direct link between the presence of this peptide and synaptic dysfunction. Furthermore, because rat Aβ is less aggregative than human Aβ, it provides a unique tool to dissect the environmental and molecular factors that trigger the initial, pathological aggregation steps. nih.govacs.org Comparing the effects of human versus rat Aβ(1-40) in these models helps to isolate the specific contributions of the differing amino acids to neurotoxicity and fibril formation, reinforcing the principles of the amyloid cascade hypothesis. researchgate.net

Properties

CAS No. |

144409-98-3 |

|---|---|

Molecular Formula |

C190H291N51O57S |

Molecular Weight |

4234 g/mol |

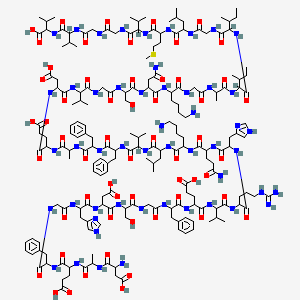

IUPAC Name |

(4S)-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-[[(2R)-4-amino-1-[[(2R)-6-amino-1-[[2-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[2-[[(2R)-1-[[(1R)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[(2-amino-3-carboxypropanoyl)amino]propanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C190H291N51O57S/c1-25-101(19)155(184(292)207-87-140(250)213-121(68-93(3)4)172(280)223-120(63-67-299-24)170(278)235-149(95(7)8)182(290)205-82-136(246)201-83-142(252)234-151(97(11)12)187(295)239-154(100(17)18)189(297)298)241-188(296)156(102(20)26-2)240-159(267)103(21)210-137(247)84-202-161(269)113(52-39-41-64-191)219-177(285)129(77-135(195)245)229-181(289)133(90-243)216-141(251)88-206-183(291)150(96(9)10)236-180(288)131(79-148(263)264)230-168(276)118(57-61-144(255)256)218-158(266)105(23)212-171(279)125(72-108-48-35-29-36-49-108)227-174(282)126(73-109-50-37-30-38-51-109)232-186(294)153(99(15)16)238-179(287)122(69-94(5)6)225-164(272)114(53-40-42-65-192)220-166(274)116(55-59-134(194)244)221-176(284)128(75-111-81-199-92-209-111)228-165(273)115(54-43-66-200-190(196)197)224-185(293)152(98(13)14)237-169(277)119(58-62-145(257)258)222-173(281)124(71-107-46-33-28-34-47-107)214-138(248)86-204-163(271)132(89-242)233-178(286)130(78-147(261)262)231-175(283)127(74-110-80-198-91-208-110)215-139(249)85-203-162(270)123(70-106-44-31-27-32-45-106)226-167(275)117(56-60-143(253)254)217-157(265)104(22)211-160(268)112(193)76-146(259)260/h27-38,44-51,80-81,91-105,112-133,149-156,242-243H,25-26,39-43,52-79,82-90,191-193H2,1-24H3,(H2,194,244)(H2,195,245)(H,198,208)(H,199,209)(H,201,246)(H,202,269)(H,203,270)(H,204,271)(H,205,290)(H,206,291)(H,207,292)(H,210,247)(H,211,268)(H,212,279)(H,213,250)(H,214,248)(H,215,249)(H,216,251)(H,217,265)(H,218,266)(H,219,285)(H,220,274)(H,221,284)(H,222,281)(H,223,280)(H,224,293)(H,225,272)(H,226,275)(H,227,282)(H,228,273)(H,229,289)(H,230,276)(H,231,283)(H,232,294)(H,233,286)(H,234,252)(H,235,278)(H,236,288)(H,237,277)(H,238,287)(H,239,295)(H,240,267)(H,241,296)(H,253,254)(H,255,256)(H,257,258)(H,259,260)(H,261,262)(H,263,264)(H,297,298)(H4,196,197,200)/t101?,102?,103-,104+,105+,112?,113-,114+,115+,116+,117+,118-,119+,120-,121-,122+,123+,124+,125+,126+,127+,128+,129-,130+,131-,132+,133-,149-,150-,151-,152+,153+,154-,155-,156-/m1/s1 |

InChI Key |

KBNPAOMRSZGNFV-BQEDMFEPSA-N |

SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CNC=N5)NC(=O)CNC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |

Isomeric SMILES |

CCC(C)[C@H](C(=O)N[C@H](C(C)CC)C(=O)NCC(=O)N[C@H](CC(C)C)C(=O)N[C@H](CCSC)C(=O)N[C@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)O)NC(=O)[C@@H](C)NC(=O)CNC(=O)[C@@H](CCCCN)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@@H](CO)NC(=O)CNC(=O)[C@@H](C(C)C)NC(=O)[C@@H](CC(=O)O)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC5=CNC=N5)NC(=O)CNC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)C(CC(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CNC=N5)NC(=O)CNC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |

sequence |

One Letter Code: DAEFGHDSGFEVRHQKLVFFAEDVGSNKGAIIGLMVGGVV |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Amyloid Beta Peptide 1 40 Pathogenesis in Rat Models

Amyloid Beta-Peptide (1-40) Aggregation Dynamics and Oligomerization in Rat Brain Environments

The aggregation of amyloid-beta (Aβ) peptides, particularly Aβ(1-40), is a central event in the pathogenesis of Alzheimer's disease. In rat models, the study of Aβ(1-40) aggregation provides crucial insights into the molecular transformations that lead to neurotoxicity.

Conformational Changes and Fibril Formation of Amyloid Beta-Peptide (1-40) Rat

The journey of Aβ(1-40) from a soluble monomer to an insoluble fibril involves significant conformational changes. Initially, the peptide may exist in a partially folded state, with some helical structure, especially when interacting with cellular membranes. mdpi.com However, it undergoes a transition to a β-sheet-rich conformation, which is the hallmark of amyloid fibrils. frontiersin.orgpnas.org This process is dynamic, with the peptide sampling various conformations before assembling into larger aggregates. pnas.org

The aggregation process begins with the formation of small, spherical oligomers. nih.gov These oligomers can then elongate and associate to form protofibrils, which are curvilinear structures. mdpi.com Ultimately, these protofibrils mature into long, unbranched fibrils characterized by a cross-β-sheet structure. nih.govmdpi.com Infrared spectroscopy studies have revealed that the conversion of oligomers into fibrils involves a significant structural rearrangement, specifically a transition from an antiparallel β-sheet in oligomers to a parallel β-sheet in fibrils. nih.gov This conformational shift is a critical step in the fibrillization pathway.

The environment plays a significant role in modulating these conformational changes and the subsequent fibril formation. For instance, the presence of biological membranes, such as those from rat synaptosomes, can influence the structure of the resulting Aβ(1-40) fibrils and reduce their structural heterogeneity. mdpi.com

Table 1: Conformational States of this compound During Aggregation

| Aggregation Stage | Predominant Secondary Structure | Morphological Characteristics |

| Monomer | Partially folded, some α-helix | Soluble, individual peptide molecules |

| Oligomer | Antiparallel β-sheet | Small, spherical particles |

| Protofibril | β-sheet | Curvilinear, intermediate structures |

| Fibril | Parallel β-sheet | Long, unbranched, insoluble fibers |

Role of Amyloid Beta-Peptide (1-40) Oligomers in Rat Neuronal Dysfunction

A growing body of evidence suggests that the soluble oligomeric forms of Aβ(1-40) are the primary neurotoxic species, rather than the mature fibrils. nih.govplos.org These oligomers have been shown to be potent disruptors of neuronal function in rat models.

Even at picomolar concentrations, Aβ(1-40) oligomers can rapidly induce an increase in intracellular calcium levels in astrocytes, which in turn triggers the production of reactive oxygen species (ROS) in both astrocytes and neurons. nih.gov This cascade of events can lead to synaptic dysfunction and inhibit long-term potentiation (LTP), a cellular correlate of learning and memory. nih.gov

Furthermore, Aβ(1-40) oligomers have been directly implicated in causing neuronal injury and death, even before the formation of amyloid plaques. bohrium.com The neurotoxicity of these oligomers appears to be correlated with their non-fibrillar structure. mdpi.com Studies have shown that promoting the fibrillization of Aβ can actually reduce its neurotoxicity, suggesting that the oligomeric state is the more harmful conformation. mdpi.com

Amyloid Beta-Peptide (1-40)-Induced Neurotoxicity in Rat Neurons

The accumulation of Aβ(1-40) in the brain leads to a cascade of neurotoxic events that ultimately result in neuronal death and cognitive decline. In rat models, the mechanisms of this neurotoxicity have been extensively studied, revealing a multi-faceted attack on neuronal health.

Mechanisms of Amyloid Beta-Peptide (1-40)-Mediated Synaptic Dysfunction in Rat Brain

Synaptic dysfunction is an early and critical feature of Alzheimer's disease, and Aβ(1-40) plays a central role in this process. embopress.org One of the primary targets of Aβ(1-40) is the synapse, where it disrupts the delicate balance of neurotransmission.

Aβ(1-40) has been shown to impair long-term potentiation (LTP), a key cellular mechanism for learning and memory, in the dentate gyrus of rats. bohrium.com This impairment is thought to be mediated by the targeting of glutamate (B1630785) receptors, such as NMDA and AMPA receptors. bohrium.comfrontiersin.org By disrupting these receptors, Aβ(1-40) can lead to dysregulation of calcium homeostasis and impair synaptic plasticity. frontiersin.org

Furthermore, Aβ(1-40) can induce the mislocalization and internalization of glutamate transporters in astrocytes, leading to reduced glutamate clearance from the synapse. frontiersin.org This excess extracellular glutamate can cause excitotoxicity, further contributing to synaptic damage. frontiersin.org The loss of synapses is a key pathological feature of Alzheimer's disease, and studies have shown that Aβ(1-40) oligomers can directly cause a reduction in the number of synapses in hippocampal primary neurons. embopress.org

Neuronal Apoptosis and Necrosis Pathways Initiated by this compound

In addition to synaptic dysfunction, Aβ(1-40) can also trigger programmed cell death, or apoptosis, in rat neurons. nih.gov Treatment of cultured rat cortical neurons with aggregated Aβ(1-40) leads to widespread apoptotic neuronal death, characterized by chromatin condensation and DNA fragmentation. nih.gov

Several signaling pathways have been implicated in Aβ(1-40)-induced apoptosis. The c-Jun N-terminal kinase (JNK) pathway is one such pathway, where its activation by Aβ leads to the induction of Fas ligand and subsequent apoptosis. jneurosci.org Another critical pathway involves the tumor necrosis factor type I receptor (TNFRI). jneurosci.org Aβ(1-40) can induce neuronal apoptosis through TNFRI, leading to an increase in Apaf-1 expression, a key molecule in the apoptotic cascade. jneurosci.org

Studies using neurons from Bax-deficient mice have shown that Aβ-induced neuronal apoptosis is dependent on the pro-apoptotic protein Bax. oup.com Interestingly, this process appears to be independent of caspase-3, another key executioner of apoptosis. oup.com This suggests that Aβ can trigger multiple and sometimes distinct apoptotic pathways in neurons.

Glial Activation and Neuroinflammation Triggered by Amyloid Beta-Peptide (1-40) in Rat Brains

Neuroinflammation is a prominent feature of the Alzheimer's disease brain, and Aβ(1-40) is a potent trigger of this inflammatory response. Glial cells, including microglia and astrocytes, play a central role in this process.

In the presence of Aβ(1-40), microglia, the resident immune cells of the brain, become activated. nih.govfrontiersin.org Fibrillar Aβ(1-40) can induce microglial proliferation and the release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). nih.gov This activation is mediated, at least in part, by the production of hydrogen peroxide from NADPH oxidase. nih.gov

Astrocytes also become reactive in response to Aβ(1-40), exhibiting increased expression of glial fibrillary acidic protein (GFAP). csic.esmdpi.com Activated astrocytes contribute to the inflammatory environment by releasing pro-inflammatory cytokines and reactive oxygen species. mdpi.com This glial activation, while initially intended to clear Aβ deposits, can become detrimental, creating a self-perpetuating cycle of inflammation and neurotoxicity that exacerbates neuronal damage. mdpi.com

Microglial Responses to this compound

Amyloid beta-peptide (1-40) (Aβ(1-40)) plays a significant role in initiating neuroinflammatory responses in the rat brain, with microglia being the primary immune cells involved. nih.govnih.gov Injection of Aβ(1-40) into the rat brain leads to the activation of microglial cells, which surround and infiltrate the amyloid deposit. nih.gov This activation is a hallmark of the brain's response to Aβ peptides and is characterized by changes in microglial morphology and function. nih.govplos.org

Activated microglia exhibit a phagocytic response to Aβ; however, this clearance mechanism can be impaired. nih.gov For instance, the presence of high-mobility group box protein 1 (HMGB1) can inhibit the degradation of Aβ(1-40) within microglia, leading to its accumulation in the cytoplasm and hindering its clearance. nih.gov This suggests that while microglia are capable of phagocytosing Aβ(1-40), certain factors can disrupt this process, potentially contributing to the pathological progression. nih.gov

Furthermore, Aβ(1-40) stimulation can induce the proliferation of microglia. researchgate.net Studies have shown that fibrillar Aβ(1-40) can cause microglial cells to proliferate, a process that appears to be mediated by the production of hydrogen peroxide through NADPH oxidase. researchgate.net This proliferative response is another key aspect of microglial activation in the presence of Aβ(1-40).

The interaction between Aβ(1-40) and microglia also involves cell surface receptors. CD40 signaling, for example, is implicated in both the innate and adaptive activation of microglia in response to amyloid beta-peptide. researchgate.net Blocking this signaling pathway has been shown to reduce microglial activation. researchgate.net

Astrocytic Reactivity in this compound Pathology

Astrocytes, another critical glial cell type in the central nervous system, also exhibit a pronounced reaction to the presence of Aβ(1-40). plos.orgtandfonline.com This reaction, known as reactive astrogliosis, involves both hypertrophy and proliferation of astrocytes. plos.org Studies involving the injection of Aβ(1-40) into the rat brain have demonstrated a significant increase in the volume and surface area of astrocytes, as well as an increase in the number and length of their branches. plos.org

A key finding is the specific uptake of Aβ(1-40) by astrocytes, but not microglia, in the rat brain. nih.gov Immunohistochemical studies have shown that following infusion, Aβ(1-40) immunoreactivity is co-localized with the astrocytic marker GFAP, but not with the microglial marker CD11b. nih.gov This suggests a primary role for astrocytes in the internalization of this peptide from the extracellular space.

The response of astrocytes to Aβ(1-40) is multifaceted. In vitro studies have shown that Aβ can induce spontaneous calcium transients and delayed intercellular calcium waves in rat cortical astrocytes. tandfonline.com This alteration in calcium signaling is accompanied by an increase in the expression of glial fibrillary acidic protein (GFAP) and S100B, which are established markers of reactive gliosis. tandfonline.com Furthermore, exposure to Aβ(1-40) can lead to a loss of homeostatic functions in astrocytes, such as a decrease in the glutamate transporter EAAT2. aginganddisease.org Chronic exposure of astrocytes to Aβ(1-40) can also lead to a suppression of excitatory synaptic transmission in co-cultured hippocampal neurons. bohrium.com

Cytokine and Chemokine Modulation by Amyloid Beta-Peptide (1-40) in Rat Central Nervous System

The interaction of Aβ(1-40) with glial cells triggers the release of various cytokines and chemokines, key modulators of the neuroinflammatory response. In rat models, Aβ(1-40) has been shown to stimulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.govamegroups.org

Microglia are a primary source of these cytokines upon activation by Aβ(1-40). researchgate.netamegroups.org Studies using primary mouse microglial cell cultures have demonstrated that Aβ(1-40) treatment leads to an increased release of nitric oxide (NO) and TNF-α. glpbio.com Similarly, fibrillar Aβ(1-40) has been found to induce the release of TNF-α and IL-1β from rat microglial cells. researchgate.net The production of these pro-inflammatory molecules contributes to the neurotoxic environment. jneurosci.org

Astrocytes also contribute to the cytokine milieu in response to Aβ. Pro-oxidant conditions can potentiate the toxic effects of Aβ on astrocytes, leading to increased generation of free radicals and inflammatory changes. nih.gov The interplay between different glial cells and the cytokines they release creates a complex inflammatory cascade in the presence of Aβ(1-40). The levels of pro-inflammatory cytokines have been found to correlate with the amyloid load in transgenic mouse models of Alzheimer's disease, suggesting a direct link between Aβ accumulation and the intensity of the inflammatory response. nih.gov

| Cytokine/Chemokine | Cellular Source | Effect of Aβ(1-40) | Reference |

| TNF-α | Microglia | Increased release | researchgate.netglpbio.com |

| IL-1β | Microglia | Increased release | researchgate.net |

| Nitric Oxide (NO) | Microglia | Increased release | glpbio.com |

Oxidative Stress and Mitochondrial Dysfunction in this compound Models

Aβ(1-40) is strongly implicated in inducing oxidative stress and mitochondrial dysfunction in the rat brain, contributing significantly to neuronal damage. diva-portal.orgnih.gov Exposure of rat hippocampal neurons to Aβ(1-40) has been shown to cause a reduction in the activity of Na+/K+-ATPase, an enzyme crucial for maintaining ionic gradients. jneurosci.org This impairment precedes the loss of calcium homeostasis and subsequent cell degeneration. jneurosci.org

Aβ(1-40) can directly interact with mitochondria, leading to a cascade of detrimental effects. diva-portal.orgnih.gov These include the production of reactive oxygen species (ROS), impairment of mitochondrial respiration, and induction of the mitochondrial permeability transition pore (PTP). nih.govnih.gov Studies on isolated rat brain mitochondria have demonstrated that Aβ can inhibit respiration and the activity of cytochrome oxidase. nih.gov Furthermore, Aβ(1-40) can exacerbate calcium-dependent formation of the PTP, which leads to a decrease in the mitochondrial transmembrane potential and uncoupling of respiration. nih.gov

In rat models of Aβ(1-40) toxicity, an increase in markers of oxidative stress is observed. diva-portal.orgdiva-portal.org This includes elevated levels of malondialdehyde (MDA), a product of lipid peroxidation, and nitrite (B80452) in hippocampal tissue. diva-portal.orgdiva-portal.org Concurrently, a reduction in the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) is also seen. diva-portal.orgdiva-portal.org These findings highlight the role of Aβ(1-40) in creating an environment of oxidative imbalance.

Astrocytes are also key players in Aβ-induced oxidative stress. Aβ peptides can cause a loss of mitochondrial potential specifically in astrocytes, which is linked to the activation of NADPH oxidase and subsequent ROS generation. nih.govjneurosci.org This oxidative stress in astrocytes can, in turn, contribute to neuronal death. nih.govjneurosci.org

| Oxidative Stress/Mitochondrial Dysfunction Marker | Effect of Aβ(1-40) | Model System | Reference |

| Na+/K+-ATPase Activity | Decreased | Cultured rat hippocampal neurons | jneurosci.org |

| Malondialdehyde (MDA) | Increased | Rat hippocampal tissue | diva-portal.orgdiva-portal.org |

| Nitrite | Increased | Rat hippocampal tissue | diva-portal.orgdiva-portal.org |

| Superoxide Dismutase (SOD) Activity | Decreased | Rat hippocampal tissue | diva-portal.orgdiva-portal.org |

| Mitochondrial Respiration | Inhibited | Isolated rat brain mitochondria | nih.gov |

| Mitochondrial Transmembrane Potential | Decreased | Isolated rat brain mitochondria | nih.gov |

| Reactive Oxygen Species (ROS) | Increased | Astrocytes | nih.govjneurosci.org |

Impact of Amyloid Beta-Peptide (1-40) on Calcium Homeostasis in Rat Neurons

Aβ(1-40) significantly disrupts calcium homeostasis in rat neurons, a critical factor in its neurotoxic effects. jneurosci.orgmdpi.comnih.gov Studies have shown that Aβ(1-40) can increase the influx of calcium ions (Ca2+) in rat cortical synaptosomes and cultured cortical neurons. mdpi.com This influx can be mediated through various channels, including L-type and T-type voltage-gated calcium channels. mdpi.com

The dysregulation of calcium is not limited to the plasma membrane. Aβ(1-40) can also trigger the release of calcium from intracellular stores, such as the endoplasmic reticulum (ER). nih.gov This release can be mediated by both inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs) and ryanodine (B192298) receptors (RyRs). nih.gov The resulting increase in cytosolic calcium levels can activate a cascade of downstream events, including the generation of free radicals and the activation of caspases, ultimately leading to apoptosis. nih.gov

Furthermore, Aβ(1-40) has been found to stimulate the activity of certain isoforms of the Na+/Ca2+ exchanger, which is involved in maintaining cytosolic calcium homeostasis. researchgate.netbenthamdirect.com This stimulation can contribute to the altered calcium dynamics observed in the presence of the peptide. researchgate.netbenthamdirect.com The impairment of ion-motive ATPases, such as Na+/K+-ATPase, by Aβ(1-40) also plays a role in the loss of neuronal calcium homeostasis. jneurosci.org

Experimental Rat Models for Studying Amyloid Beta Peptide 1 40

In Vitro Rat Cell Culture Models of Amyloid Beta-Peptide (1-40) Toxicity

In vitro models using rat-derived cells offer a controlled environment to dissect the direct effects of Aβ(1-40) on specific cell types of the central nervous system.

Primary Rat Neuronal Cultures in Amyloid Beta-Peptide (1-40) Research

Primary neuronal cultures from rats are a cornerstone for investigating the neurotoxic properties of Aβ(1-40). These cultures, typically derived from embryonic or neonatal rat brains, provide a homogenous population of neurons to study the direct impact of Aβ peptides. springernature.com For instance, studies on primary cultures of rat cortical neurons have shown that the solubility of Aβ(1-40) is a critical determinant of its effect on neuronal calcium channels. researchgate.net Unaggregated, soluble Aβ(1-40) can increase voltage-dependent calcium channel currents, whereas the aggregated form tends to reduce this activity and promote apoptotic cell death. researchgate.net This highlights a potential physiological role for the soluble form of the peptide. researchgate.net

Research has also demonstrated that Aβ(1-40) can protect neurons from the more toxic Aβ(1-42) isoform, both in culture and in the rat brain. nih.gov This protective effect is attributed to the ability of Aβ(1-40) to inhibit the fibril formation of Aβ(1-42). nih.gov Furthermore, studies have indicated that endogenous production of Aβ, including Aβ(1-40), is essential for the survival of central neurons. nih.govjneurosci.org Inhibiting the enzymes responsible for Aβ production leads to neuronal death, an effect that can be reversed by the application of Aβ(1-40). nih.govjneurosci.org

The table below summarizes key findings from research utilizing primary rat neuronal cultures to study Aβ(1-40).

| Research Focus | Key Findings | Reference |

| Aβ(1-40) Solubility and Neurotoxicity | Soluble Aβ(1-40) increases Ca2+ channel currents, while aggregated Aβ(1-40) is neurotoxic. | researchgate.net |

| Neuroprotective Effects of Aβ(1-40) | Aβ(1-40) protects neurons from Aβ(1-42)-induced toxicity by inhibiting its aggregation. | nih.gov |

| Physiological Role of Aβ(1-40) | Endogenous Aβ production, including Aβ(1-40), is crucial for neuronal viability. | nih.govjneurosci.org |

| Apoptosis Induction | Aggregated Aβ(1-40) can induce apoptosis in cultured cortical neurons. | springernature.com |

Rat Glial Cell Cultures for Investigating Amyloid Beta-Peptide (1-40) Interactions

Glial cells, including astrocytes and microglia, play a significant role in the inflammatory response observed in Alzheimer's disease. Rat glial cell cultures are therefore essential for studying the interactions between these cells and Aβ(1-40). Studies have shown that Aβ(1-40) can induce astrogliosis, characterized by the hypertrophy and proliferation of astrocytes. plos.org This is a key feature of the inflammatory response in the central nervous system. plos.org

Microglial cells, the resident immune cells of the brain, are known to be activated by Aβ peptides. Research using rat primary microglial cultures has demonstrated that Aβ(1-40) can stimulate microglial activation and the release of pro-inflammatory mediators. nih.govnih.gov However, the phagocytic function of microglia, which is crucial for clearing Aβ deposits, can be impaired. For instance, the protein HMGB1 has been shown to inhibit the phagocytosis of Aβ(1-40) by rat microglia. nih.gov Conversely, some studies indicate that microglia can phagocytose Aβ(1-40), although less efficiently than Aβ(1-42). jst.go.jp

The following table outlines significant findings from studies on rat glial cell cultures and Aβ(1-40).

| Glial Cell Type | Research Focus | Key Findings | Reference |

| Astrocytes | Aβ(1-40)-induced astrogliosis | Aβ(1-40) injection leads to hypertrophy and proliferation of astrocytes. | plos.org |

| Microglia | Aβ(1-40)-induced inflammation | Aβ(1-40) activates microglia and stimulates the release of pro-inflammatory cytokines. | nih.govnih.gov |

| Microglia | Phagocytosis of Aβ(1-40) | HMGB1 can inhibit microglial phagocytosis of Aβ(1-40). | nih.gov |

| Microglia | Receptor-mediated phagocytosis | Nucleolin acts as a receptor for Aβ(1-42) but shows weak interaction with Aβ(1-40). | jst.go.jp |

Organotypic Rat Brain Slice Cultures and Amyloid Beta-Peptide (1-40) Studies

Organotypic brain slice cultures (BSCs) from rats provide a three-dimensional model that preserves the complex cellular architecture and synaptic connections of the brain. researchgate.netulisboa.pt This makes them a valuable tool for studying the effects of Aβ(1-40) in a more physiologically relevant context than dissociated cell cultures. researchgate.net

In aged organotypic rat brain slices, an upregulation of amyloid-precursor protein (APP) and the presence of rat Aβ(1-40) and Aβ(1-42) have been observed. nih.gov These slices can also secrete Aβ into the culture medium, and under certain conditions, extracellular deposition of Aβ can be induced. nih.gov This model allows for the investigation of the entire pathological cascade, from Aβ generation to deposition. nih.gov

Studies using organotypic hippocampal slice cultures have shown that Aβ(1-40) can modulate synaptic plasticity. For example, low concentrations of Aβ(1-40) have been found to enhance long-term potentiation (LTP), a cellular correlate of learning and memory. However, higher concentrations can have inhibitory effects. frontiersin.org These findings suggest a complex, concentration-dependent role for Aβ(1-40) in synaptic function.

In Vivo Rat Models Utilizing Exogenous Amyloid Beta-Peptide (1-40) Administration

In vivo models involving the direct administration of Aβ(1-40) into the rat brain are crucial for understanding its effects on cognitive function and neuropathology in a whole-organism context.

Intracerebroventricular Injection of Amyloid Beta-Peptide (1-40) in Rats

Intracerebroventricular (ICV) injection allows for the widespread distribution of Aβ(1-40) throughout the brain ventricles. This method is often used to model the cognitive deficits associated with Alzheimer's disease. jsurgmed.com Rats receiving ICV injections of Aβ(1-40) have been shown to exhibit impairments in learning and memory. biomedpharmajournal.orgahajournals.org These cognitive deficits are often accompanied by evidence of oxidative stress in the brain. biomedpharmajournal.org

Stereotaxic Infusion of Amyloid Beta-Peptide (1-40) into Specific Rat Brain Regions

Stereotaxic infusion enables the precise delivery of Aβ(1-40) to specific brain regions implicated in Alzheimer's disease, such as the hippocampus and cortex. jsurgmed.comresearchgate.net This technique allows for the investigation of region-specific pathological changes and their impact on behavior.

Bilateral injection of Aβ(1-40) into the hippocampus has been shown to impair performance in memory tasks. nih.govbu.edu Histological analysis following such injections has revealed neuronal degeneration in the targeted areas. nih.gov For example, injection of Aβ(1-40) into the rat hippocampus can lead to significant neuronal loss in the CA1 subfield. nih.gov Furthermore, intrahippocampal Aβ(1-40) administration has been associated with astrogliosis and neuroinflammation, characterized by the activation of microglia and astrocytes and the production of pro-inflammatory cytokines. plos.orgnih.gov

The table below summarizes the outcomes of stereotaxic infusion of Aβ(1-40) in various rat brain regions.

| Brain Region of Infusion | Observed Effects | Reference |

| Rostral Hippocampus | Delayed decline in performance on reinforcement schedules. | nih.gov |

| Hippocampus | Impaired learning and memory, increased oxidative stress. | nih.govdiva-portal.org |

| Hippocampus | Neuronal degeneration in the CA1 subfield. | nih.gov |

| Hippocampus | Astrogliosis and neuroinflammation. | plos.orgnih.gov |

| Medial Septum | Decrease in cholinergic and glutamatergic neurons. | nih.gov |

Osmotic Pump Delivery of Amyloid Beta-Peptide (1-40) in Rat Brains

The direct and continuous infusion of amyloid beta-peptide (1-40) (Aβ(1-40)) into the brains of rats via mini-osmotic pumps is a well-established experimental model to investigate the peptide's pathological effects. researchgate.netsci-hub.se This technique allows for sustained and localized delivery of Aβ(1-40) to specific brain regions, such as the hippocampus, thereby mimicking chronic exposure to the peptide. researchgate.netsci-hub.se

Research utilizing this method has demonstrated that the continuous administration of Aβ(1-40) can induce significant neuropathological and behavioral changes. For instance, studies have reported that these infusions can lead to notable learning and memory deficits, as assessed by performance in tasks like the active avoidance test. sci-hub.se In some experimental paradigms, Aβ-infused rats show a decline in performance over time compared to control animals. sci-hub.se

The cognitive impairments are often associated with underlying pathological changes within the brain. While some studies using Aβ(1-42) have shown neuronal loss and glial activation, the specific effects of Aβ(1-40) infusion can vary depending on the experimental design. nih.gov However, the model is widely recognized for its utility in studying the direct consequences of elevated Aβ levels in the brain parenchyma.

Table 1: Research Findings from Osmotic Pump Delivery of Aβ(1-40) in Rats

| Category | Specific Finding | Source |

| Methodology | A mini-osmotic pump is implanted to deliver Aβ(1-40) solution directly into the rat brain, often targeting the ventricle or hippocampus. | researchgate.net |

| Behavioral Outcomes | Rats infused with Aβ(1-40) have shown impaired performance in active avoidance tasks, indicating deficits in learning and memory. | sci-hub.se |

| Pathological Correlation | The model is instrumental in correlating the presence of excess Aβ with neuroinflammatory responses and other pathological markers. | sci-hub.se |

Transgenic Rat Models Expressing Amyloid Beta-Peptide (1-40) Precursor Proteins

Transgenic rat models that express the human amyloid precursor protein (APP), from which Aβ peptides are derived, represent a significant advancement in Alzheimer's disease research. Rats offer advantages over mouse models due to their larger size, which facilitates procedures like cerebrospinal fluid sampling and neuroimaging, and their more complex behavioral repertoire. researchgate.net

Several transgenic rat lines have been developed to express human APP with mutations linked to familial Alzheimer's disease. For example, the McGill-R-Thy1-APP rat model expresses human APP carrying the Swedish and Indiana mutations. aginganddisease.org These rats exhibit an age-dependent accumulation of Aβ in the brain, including Aβ(1-40). frontiersin.org A key characteristic of this model is the observation of progressive cognitive deficits that appear before the formation of extensive amyloid plaques, suggesting a role for soluble Aβ species in early cognitive impairment. aginganddisease.orgfrontiersin.org

Another line, the APP21 transgenic rat, was created using a lentiviral vector to express human APP with the Swedish and Indiana mutations. researchgate.net These rats show high levels of human Aβ(1-40) in the serum. researchgate.net Immunohistochemical analysis revealed that the human APP transgene is expressed in neurons but not in glial cells. researchgate.net

Table 2: Characteristics of APP Transgenic Rat Models

| Model | Transgene | Key Pathological Features | Cognitive Effects | Source |

| McGill-R-Thy1-APP | Human APP with Swedish and Indiana mutations | Age-dependent Aβ accumulation, few diffuse plaques, cerebrovascular deposits. | Progressive spatial learning and memory impairments preceding extensive plaque formation. | aginganddisease.orgfrontiersin.org |

| APP21 | Human APP with Swedish and Indiana mutations | High serum levels of human Aβ40, transgene expression in neurons. | Not detailed in the provided search results. | researchgate.net |

To create a more aggressive and comprehensive model of amyloid pathology, researchers have developed double transgenic rats that co-express both mutant human APP and mutant human presenilin (PS). Presenilins are critical components of the γ-secretase complex, which cleaves APP to generate Aβ peptides. Mutations in PS genes can alter this cleavage, often increasing the production of the more amyloidogenic Aβ(1-42) relative to Aβ(1-40). nih.gov

The APP+PS1 double transgenic rat model, for instance, expresses both mutant APP and mutant PS1. nih.govplos.org These rats exhibit more severe learning and memory deficits compared to single APP transgenic rats. plos.org They also show more extensive pathological changes, including Aβ plaques and, in some cases, neuronal loss. plos.orgresearchgate.net The addition of the PS1 transgene has been shown to increase the Aβ42/Aβ40 ratio. nih.gov

These double transgenic models are invaluable for studying the synergistic effects of APP and PS mutations on Aβ(1-40) and Aβ(1-42) production and the subsequent pathological cascade. They provide a robust platform for investigating disease mechanisms and for the preclinical evaluation of potential therapeutic agents.

Table 3: Comparison of APP and APP/PS Transgenic Rat Models

| Model Type | Genetic Makeup | Pathological Phenotype | Research Applications | Source |

| Single Transgenic (e.g., APP21) | Expresses mutant human APP. | Moderate Aβ accumulation. | Studying the initial effects of APP overexpression and Aβ(1-40) accumulation. | researchgate.net |

| Double Transgenic (e.g., APP+PS1) | Co-expresses mutant human APP and mutant human PS1. | Accelerated and more severe Aβ plaque pathology, increased Aβ42/Aβ40 ratio, significant cognitive decline. | Investigating the interplay between APP and PS mutations, modeling more advanced stages of amyloid pathology, and testing therapeutics. | nih.govplos.orgresearchgate.net |

Pathophysiological Correlates of Amyloid Beta Peptide 1 40 in Rat Disease Models

Cognitive and Behavioral Deficits Induced by Amyloid Beta-Peptide (1-40) in Rats.diva-portal.orgbu.edunih.gov

The injection of Aβ(1-40) into the hippocampus of rats leads to significant cognitive and behavioral impairments. nih.gov These deficits are not typically immediate but can manifest weeks after administration, suggesting they are the result of long-term degenerative processes rather than acute pharmacological effects. bu.edu Studies have shown that these impairments can be long-lasting, with some behavioral changes observed even 30 days after the cessation of chronic Aβ(1-40) administration. nih.gov

Spatial Learning and Memory Impairments in Amyloid Beta-Peptide (1-40) Rat Models.diva-portal.orgbu.edunih.gov

One of the most prominent effects of Aβ(1-40) in rats is the impairment of spatial learning and memory. diva-portal.orgnih.gov This is often assessed using tasks such as the Morris water maze, radial arm maze, and Y-maze. diva-portal.orgnih.gov

Rats injected with Aβ(1-40) exhibit a range of deficits in these tasks, including:

A lower spontaneous alternation score in the Y-maze, indicating impaired short-term spatial recognition memory. diva-portal.orgnih.gov

Impaired retention and recall in passive avoidance tests. diva-portal.orgnih.gov

Fewer correct choices and more errors in the radial arm maze task, indicating a deficit in spatial cognition. diva-portal.orgnih.gov

Increased latency and distance traveled to find the target in the Barnes maze, along with a preference for non-spatial search strategies. frontiersin.org

A significant decline in learning in the Morris water maze test. nih.gov

These findings suggest that Aβ(1-40) disrupts the ability of rats to acquire, retain, and retrieve spatial information, a cognitive domain heavily reliant on hippocampal function. nih.govfrontiersin.org The observed deficits are consistent with the hippocampal pathology seen in Alzheimer's disease. nih.gov

Table 1: Effects of Amyloid Beta-Peptide (1-40) on Spatial Learning and Memory in Rat Models

| Behavioral Task | Observed Deficits in Aβ(1-40) Treated Rats | Reference |

| Y-Maze | Lower spontaneous alternation score | diva-portal.orgnih.gov |

| Passive Avoidance Test | Impaired retention and recall capability | diva-portal.orgnih.gov |

| Radial Arm Maze | Fewer correct choices and more errors | diva-portal.orgnih.gov |

| Barnes Maze | Increased latency and distance to target; preference for non-spatial strategies | frontiersin.org |

| Morris Water Maze | Significant decline in learning | nih.gov |

Affective and Social Behavioral Changes in Amyloid Beta-Peptide (1-40) Administered Rats

The administration of Aβ(1-40) in rats also leads to significant affective and social behavioral changes. Studies have shown that injection of aggregated Aβ(1-40) into the amygdala or hippocampus can impair sociability. researchgate.net This is particularly relevant as social decline is a severe symptom in humans with Alzheimer's disease. researchgate.net The observed changes in social behavior in rat models suggest that Aβ pathology and its associated neurotoxicity may be directly involved in the genesis of these social deficits. researchgate.net Furthermore, some studies indicate that Aβ(1-40) can induce greater anxiety in rats. researchgate.net

In addition to social deficits, Aβ(1-40) has been shown to enhance certain typical rodent behaviors, such as burrowing. nih.gov Interestingly, a negative correlation has been found between the increase in burrowing behavior and performance in memory tasks, suggesting that both the memory deficit and the increase in this specific behavior may reflect a common underlying hippocampal dysfunction caused by Aβ(1-40). nih.gov

Electrophysiological Alterations in this compound Brains.bu.edu

The cognitive and behavioral deficits induced by Aβ(1-40) are underpinned by significant alterations at the electrophysiological level. These changes disrupt the normal functioning of neural circuits, particularly in the hippocampus, a brain region critical for learning and memory.

Synaptic Plasticity Deficits (e.g., Long-Term Potentiation) in this compound Models.nih.gov

A key target of Aβ(1-40) is synaptic plasticity, the cellular mechanism believed to underlie learning and memory. bohrium.com Long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously, is severely impaired in rats treated with Aβ(1-40). nih.govbohrium.com Studies have shown that intrahippocampal injection of Aβ(1-40) dampens the field excitatory postsynaptic potential (fEPSP) slope and population spike (PS) amplitude following high-frequency stimulation, which is a protocol used to induce LTP. nih.gov This suppression of LTP is consistent with the cognitive deficits observed in these animal models. bohrium.com

Interestingly, while long-term plasticity is significantly affected, short-term plasticity, as measured by paired-pulse facilitation, often shows no significant changes. nih.govbohrium.com The impairment of LTP by Aβ(1-40) is thought to be mediated through various mechanisms, including targeting glutamate (B1630785) receptors and decreasing the expression of NMDA receptors. bohrium.com

Neuronal Network Dysfunction in this compound Pathology.bu.edu

Beyond individual synapses, Aβ(1-40) also causes widespread neuronal network dysfunction. nih.gov This is evidenced by changes in brain rhythms, such as the hippocampal theta rhythm, which is crucial for spatial navigation and memory processing. nih.gov In rats treated with Aβ(1-40), the amplitude of the theta rhythm at its peak frequency is significantly reduced. nih.gov

Furthermore, Aβ(1-40) can alter the firing rates of neurons. For instance, in the medial septum, slow-firing neurons show increased firing rates following Aβ(1-40) treatment. nih.gov This could lead to an increase in glutamate release and excessive activation of NMDA receptors, contributing to neurodegeneration. nih.gov The effects of Aβ on neuronal network activity can be dependent on both the concentration and the duration of exposure. nih.gov

Neuroanatomical and Histopathological Changes in this compound Models.diva-portal.orgbu.edu

The functional deficits induced by Aβ(1-40) are accompanied by observable structural damage in the brain. Intrahippocampal injection of Aβ(1-40) leads to significant neurodegeneration, particularly in the CA1 subfield of the hippocampus. nih.gov Five days after injection, long stretches of the CA1 subfield can be either devoid of neurons or contain a majority of degenerating neurons. nih.gov This neuronal loss is often characterized by apoptosis, or programmed cell death, as indicated by the presence of fragmented DNA. nih.gov

Table 2: Neuroanatomical and Histopathological Changes Induced by Amyloid Beta-Peptide (1-40) in Rat Models

| Brain Region | Observed Changes | Reference |

| Hippocampal CA1 Subfield | Neuronal degeneration and depletion, apoptosis | nih.gov |

| Medial Septum | Overall reduction in neuronal number | nih.gov |

| Medial Septum | Reduction in cholinergic and glutamatergic neurons | nih.gov |

Neuronal Loss and Atrophy in Amyloid Beta-Peptide (1-40) Administered Rat Brains

The administration of amyloid beta-peptide (1-40) (Aβ(1-40)) in rat models has been shown to induce significant neuronal loss and atrophy, particularly in brain regions vulnerable in Alzheimer's disease, such as the hippocampus. nih.govbu.edunih.gov Studies involving the direct injection of Aβ(1-40) into the rat hippocampus have demonstrated marked neurodegeneration. nih.govbu.edu

One study found that five days after the injection of an aqueous solution containing the Aβ(1-40) fragment into the hippocampus, extensive stretches of the CA1 subfield were either devoid of neurons or contained a majority of degenerating neurons. nih.gov This was in stark contrast to control animals or those injected with other Aβ fragments like Aβ(1-28) or Aβ(1-42), where neuronal degeneration was limited to the immediate vicinity of the injection site. nih.gov The neuronal death observed in the Aβ(1-40) injected rats was characterized by apoptosis, as evidenced by the TUNEL technique which detects DNA fragmentation. nih.gov

Another investigation reported that multiple intrahippocampal injections of Aβ(1-40) resulted in significant neuronal loss and gliosis, a reactive change of glial cells in response to central nervous system damage. nih.gov Histological analysis confirmed these findings, revealing persistent Aβ(1-40) immunoreactivity at the injection site and within macrophages two weeks post-injection. nih.gov These cellular changes were associated with impairments in learning and memory tasks. nih.gov

Furthermore, research has highlighted the neurotoxic potential of Aβ(1-40) by demonstrating its ability to induce neurodegeneration in hippocampal slice cultures and cause local pathology when injected into the rat cortex and hippocampus. bu.edu The neurodegenerative effects observed in these models often manifest as shrunken and degenerating neurons. oup.com

It is important to note that while Aβ(1-40) can induce neuronal damage, some studies suggest it may also have a complex, and in some contexts, protective role. For instance, it has been reported that Aβ(1-40) can protect neurons from the more toxic effects of Aβ(1-42) both in cell culture and in the rat brain. researchgate.netnih.gov This protective action is thought to be mediated by the inhibition of Aβ(1-42) fibril formation. nih.gov

Table 1: Neuronal Effects of Aβ(1-40) Administration in Rat Brains

| Study Focus | Brain Region | Key Findings | Reference |

| Neurodegeneration | Hippocampal CA1 subfield | Extensive neuronal loss and apoptosis 5 days post-injection. | nih.gov |

| Neuropathology | Hippocampus | Significant neuronal loss and gliosis 14 days post-injection. | nih.gov |

| Neurotoxicity | Cortex and Hippocampus | Induction of local neurodegeneration and Alzheimer-like neuropathology. | bu.edu |

| Neuronal Morphology | Hippocampus | Presence of shrunken, degenerating neurons. | oup.com |

Amyloid Plaque Deposition Patterns of Amyloid Beta-Peptide (1-40) in Rat Brains

The deposition of amyloid plaques is a hallmark pathological feature of Alzheimer's disease. In rat models, the injection of Aβ(1-40) has been utilized to study the formation and characteristics of these plaques. bu.edunih.govjneurosci.org

Research has shown that freshly solubilized Aβ(1-40) injected into the rat brain can form aggregates that exhibit Congo red birefringence, a characteristic feature of amyloid fibrils. nih.govjneurosci.org Electron microscopy of these aggregates revealed fibrillar structures with a diameter of 5-10 nm, similar to the amyloid fibrils found in the plaques of Alzheimer's disease patients. nih.govjneurosci.org In contrast, injected Aβ(1-42) formed nonfibrillar, amorphous aggregates under the same experimental conditions, suggesting that factors within the rat brain may inhibit the fibrillization of Aβ(1-42). nih.govjneurosci.org

The temporal profile of these Aβ(1-40) aggregates has also been investigated. Photomicrographs of rat brain sections taken at different time points post-injection show the formation and persistence of these aggregates. jneurosci.orgjneurosci.org For instance, aggregates were observed as early as one day post-injection and could persist for at least three weeks. jneurosci.org

The location of plaque deposition following Aβ(1-40) administration is often concentrated around the injection site in the hippocampus and cortex. bu.edunih.gov Studies using transgenic rat models that overexpress human amyloid precursor protein (APP) have provided further insights into the spatial distribution of amyloid plaques. In these models, Aβ plaques are not only found in the hippocampus and cortex but also in other brain regions such as the thalamus and brainstem. frontiersin.orgaginganddisease.org For example, a study using a knock-in rat model of AD showed that the neocortex had the highest plaque volume, followed by the thalamus, brainstem, and striatum. frontiersin.org

The morphology of the deposited plaques can vary. Following injection of Aβ(1-40), diffuse plaques have been observed in various brain regions, including the hippocampus, entorhinal cortex, and thalamus. These plaques can contain both glial and neuronal cells.

It's noteworthy that the normal rat brain possesses enzymes capable of processing injected Aβ(1-40) into variants similar to those found in Alzheimer's disease, such as N-terminally truncated pyroglutamate (B8496135) forms and C-terminally truncated variants. nih.govjneurosci.org This suggests that rat models can be valuable for studying the enzymatic processing and subsequent deposition of Aβ peptides.

Table 2: Characteristics of Aβ(1-40) Deposition in Rat Brains

| Feature | Description | Reference |

| Fibril Formation | Injected Aβ(1-40) forms Congo red positive, 5-10 nm fibrillar structures. | nih.govjneurosci.orgjneurosci.org |

| Plaque Morphology | Can form diffuse plaques containing glial and neuronal cells. | |

| Spatial Distribution | Primarily in the hippocampus and cortex post-injection. Transgenic models show wider distribution including thalamus and brainstem. | bu.edunih.govfrontiersin.org |

| Temporal Profile | Aggregates can be observed from 1 day to at least 3 weeks post-injection. | jneurosci.org |

| Biochemical Processing | The rat brain can process Aβ(1-40) into variants found in Alzheimer's disease. | nih.govjneurosci.org |

Methodological Approaches and Analytical Techniques in Amyloid Beta Peptide 1 40 Rat Research

Biochemical Quantification of Amyloid Beta-Peptide (1-40) in Rat Tissues and Biofluids

The precise measurement of Aβ(1-40) levels in rat tissues and biofluids is fundamental to understanding its physiological and pathological roles. Several highly sensitive and specific biochemical assays are routinely employed for this purpose.

Enzyme-Linked Immunosorbent Assay (ELISA) for Amyloid Beta-Peptide (1-40) in Rat Samples

Enzyme-Linked Immunosorbent Assay (ELISA) stands as a cornerstone for the quantitative determination of Aβ(1-40) in various rat-derived samples, including serum, plasma, brain extracts, and cell culture supernatants. elisakits.co.ukmybiosource.com Commercially available ELISA kits are designed to be highly specific for Aβ(1-40), often with minimal cross-reactivity to other amyloid beta isoforms like Aβ(1-42). cellsignal.comnovamedline.com These kits typically employ a sandwich ELISA format, where a capture antibody specific to one terminus of the Aβ(1-40) peptide is coated onto a microplate, and a detection antibody, often conjugated to an enzyme like horseradish peroxidase, targets the other end. mybiosource.com

The sensitivity of these assays is a key advantage, with detection limits often reaching the picogram per milliliter (pg/mL) range, allowing for the quantification of the typically low physiological concentrations of soluble Aβ(1-40). elisakits.co.uk For instance, some rat/mouse Aβ(1-40) ELISA kits report a minimum sensitivity detection limit of approximately 0.28 pg/ml and a dynamic range of 1.56 – 100.0 pg/ml. elisakits.co.uk In research settings, ELISA has been instrumental in demonstrating age-related increases in Aβ(1-40) levels in the brains of transgenic rat models of Alzheimer's disease. jneurosci.org Studies have also utilized ELISA to measure the reduction of endogenous Aβ(1-40) in the brains of aged rats following therapeutic interventions. acs.org

Table 1: Characteristics of a Representative Rat/Mouse Amyloid Beta (1-40) ELISA Kit

| Feature | Specification | Source |

| Assay Type | Quantitative Sandwich ELISA | mybiosource.com |

| Sample Types | Serum, Plasma, Brain Extract, Cell Culture Supernatant | elisakits.co.uk |

| Target | Native Rat/Mouse Amyloid Beta (1-40) | mybiosource.com |

| Sensitivity | Approximately 0.28 pg/mL | elisakits.co.uk |

| Detection Range | 1.56 - 1000 pg/mL | elisakits.co.ukmybiosource.com |

| Specificity | High specificity for Aβ(1-40) with low cross-reactivity | cellsignal.comnovamedline.com |

| Intra-assay CV (%) | < 15% | mybiosource.com |

| Inter-assay CV (%) | < 15% | mybiosource.com |

Western Blot Analysis of Amyloid Beta-Peptide (1-40) Species in Rat Brain Extracts

Western blot analysis is a powerful technique for identifying and characterizing different Aβ(1-40) species within rat brain extracts. This method separates proteins based on their molecular weight, allowing for the detection of monomers, oligomers, and larger aggregates of Aβ(1-40). Following electrophoretic separation, the proteins are transferred to a membrane and probed with specific antibodies that recognize Aβ(1-40). cellsignal.com

This technique is crucial for confirming the identity of Aβ peptides detected by other methods, such as those isolated from brain homogenates. nih.gov For example, after intracerebral injection of 125I-Aβ(1-40) in rats, Western blot analysis using an anti-Aβ antibody can confirm the identity of a radioactive band at approximately 4 kDa as the Aβ(1-40) peptide. nih.gov Furthermore, Western blotting is employed to investigate the expression levels of proteins that are involved in the transport and clearance of Aβ(1-40) at the blood-brain barrier, such as P-glycoprotein (P-gp) and low-density lipoprotein receptor-related protein 1 (LRP1). acs.orgnih.gov Studies have shown a correlation between the expression of these transport proteins, as determined by Western blot, and the clearance of Aβ(1-40) from the rat brain. nih.gov

Mass Spectrometry for Amyloid Beta-Peptide (1-40) Characterization in Rat Models

Mass spectrometry (MS) offers unparalleled precision in the characterization of Aβ(1-40) in rat models. This technique provides detailed information about the molecular weight and structure of the peptide, enabling the unambiguous identification of Aβ(1-40) and its various post-translational modifications. researchgate.net MS can be used to analyze the interaction of Aβ(1-40) with other molecules, such as peptides and small molecule inhibitors, by identifying the molecular ions corresponding to the complexes formed. nih.gov

In research, MS has been utilized to investigate the binding of various compounds to Aβ(1-40) by analyzing the resulting complexes. nih.gov It can also be used to identify the specific amino acid sequences involved in these interactions through enzymatic digestion of the complex followed by MS analysis. nih.gov Furthermore, techniques like Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry can be employed to assess the aggregation state of Aβ(1-40) in solution. nih.gov

Histological and Immunocytochemical Techniques for Amyloid Beta-Peptide (1-40) Visualization in Rat Brains

Visualizing the distribution and deposition of Aβ(1-40) within the complex architecture of the rat brain is critical for understanding its role in pathology. Histological and immunocytochemical techniques provide the means to achieve this.

Amyloid Beta-Peptide (1-40) Staining and Plaque Load Assessment in Rat Brain Sections

A variety of staining methods are employed to visualize Aβ(1-40) in rat brain sections and to quantify the extent of amyloid deposition, often referred to as plaque load. Immunohistochemistry (IHC) using specific antibodies is a common and highly sensitive method. Antibodies such as 4G8, which recognizes an epitope within the Aβ sequence, are frequently used to label Aβ deposits in the brains of transgenic rats. jneurosci.org

In addition to IHC, classic histological stains like Congo red and Thioflavin-S are used to identify the characteristic beta-sheet structure of amyloid fibrils. nih.govmdpi.com Congo red staining, when viewed under polarized light, produces a distinctive apple-green birefringence in amyloid deposits, confirming their fibrillar nature. nih.gov Thioflavin-S is a fluorescent dye that also binds to amyloid fibrils, allowing for their visualization with fluorescence microscopy. jneurosci.org Quantitative image analysis of brain sections stained with these methods allows for the assessment of Aβ burden and its progression with age or in response to experimental manipulations. jneurosci.org

Table 2: Common Staining Techniques for Aβ(1-40) in Rat Brain Sections

| Staining Technique | Target | Visualization Method | Application | Source |

| Immunohistochemistry (e.g., 4G8 antibody) | Amyloid Beta Peptide Sequence | Chromogenic or Fluorescent | Detection of diffuse and compact Aβ deposits | jneurosci.org |

| Congo Red | Beta-sheet structure of amyloid fibrils | Polarized Light Microscopy (apple-green birefringence) | Confirmation of fibrillar amyloid | nih.gov |

| Thioflavin-S | Beta-sheet structure of amyloid fibrils | Fluorescence Microscopy | Visualization of amyloid plaques | jneurosci.org |

Co-localization Studies of Amyloid Beta-Peptide (1-40) with Cellular Markers in Rat Tissues

Co-localization studies are essential for determining the specific cellular and subcellular compartments associated with Aβ(1-40) in rat tissues. These studies involve double-labeling immunofluorescence or immunohistochemistry, where Aβ(1-40) is labeled with one color and a specific cellular marker is labeled with another. The overlap of these signals indicates co-localization.

For example, studies have demonstrated the co-localization of Aβ with the astrocytic marker, glial fibrillary acidic protein (GFAP), suggesting an association between Aβ deposition and reactive astrocytes. ahajournals.org In other research, Aβ peptides have been shown to co-localize with the lysosomal marker CD68, indicating that Aβ can be internalized by cells and targeted to lysosomes. acs.org Furthermore, co-localization studies have revealed that Aβ can be found in dense core secretory vesicles along with neurotransmitters like galanin and neuropeptide Y in neuronal-like cells, suggesting a potential for co-secretion. nih.gov These findings provide crucial insights into the cellular processing and interactions of Aβ(1-40) in the rat brain.

Electrophysiological Recordings in Amyloid Beta-Peptide (1-40) Rat Studies

The use of in vitro brain slices from rats offers a controlled environment to study the direct effects of Aβ(1-40) on neuronal circuits. In this preparation, thin sections of the brain, typically from the hippocampus, are kept alive in an artificial cerebrospinal fluid. This allows for the precise application of Aβ(1-40) and subsequent electrophysiological assessment.

One of the key phenomena studied is long-term potentiation (LTP), a cellular correlate of learning and memory. Studies have shown that the application of Aβ(1-40) can impair LTP in the CA1 region of the hippocampus. For example, in slices from Wistar rats, the introduction of Aβ(1-40) has been demonstrated to reduce the magnitude of LTP, suggesting a direct detrimental effect on synaptic plasticity.

Multi-electrode arrays (MEAs) are also utilized to record from multiple sites within the brain slice simultaneously. This technique provides a more comprehensive view of the network effects of Aβ(1-40). For instance, MEA recordings have revealed that Aβ(1-40) can alter spontaneous neuronal firing and network synchrony in hippocampal slices.

Key Findings from In Vitro Electrophysiology:

| Finding | Method | Brain Region | Implication |

| Reduced Long-Term Potentiation (LTP) | Field Potential Recordings | Hippocampus (CA1) | Impaired synaptic plasticity, a potential mechanism for memory deficits. |

| Altered Spontaneous Firing Rates | Multi-electrode Array (MEA) | Hippocampus | Disruption of baseline neuronal communication. |

| Decreased Synaptic Transmission | Whole-cell Patch Clamp | Hippocampus | Reduced efficacy of communication between neurons. |

In vivo electrophysiology allows for the study of neuronal activity in awake, behaving rats, providing a more physiologically relevant context. This typically involves the surgical implantation of electrodes into specific brain regions, such as the hippocampus or prefrontal cortex.

Local field potential (LFP) recordings are a common in vivo technique. LFPs reflect the summed electrical currents flowing from neurons in a small volume of tissue and provide a measure of synchronized neuronal activity. In rat models where Aβ(1-40) has been introduced, alterations in LFP oscillations, such as theta and gamma rhythms, have been observed. These rhythms are known to be important for cognitive processes, including memory formation. For example, a reduction in the power and coherence of theta-gamma coupling in the hippocampus has been reported in rats treated with Aβ(1-40), indicating a disruption of the temporal coordination of neuronal activity. pnas.org

Key Findings from In Vivo Electrophysiology:

| Finding | Method | Brain Region | Implication |

| Altered Local Field Potential (LFP) Oscillations | LFP Recordings | Hippocampus | Disrupted network synchrony and cognitive processing. pnas.org |

| Reduced Neuronal Firing | Single-unit Recordings | Medial Septum | Loss of functional neurons and altered circuit activity. mdpi.com |

| Decreased Theta-Correlated Firing | Single-unit Recordings | Medial Septum | Impaired temporal coding of information. mdpi.com |

Behavioral Assays for Cognitive and Affective Function in this compound Models

Behavioral assays are essential for linking the molecular and cellular changes induced by Aβ(1-40) to functional outcomes, such as cognitive decline and affective disturbances. A battery of tests is often used to provide a comprehensive behavioral phenotype of the Aβ(1-40) rat model.

The Morris water maze is a widely used test for spatial learning and memory. frontiersin.org In this task, rats are required to find a hidden platform in a circular pool of water, using spatial cues from the surrounding environment. Rats with infusions of Aβ(1-40) often exhibit significant impairments in this task, taking longer to find the platform and spending less time in the target quadrant during probe trials. ahajournals.org This suggests deficits in both the acquisition and retention of spatial information.

The novel object recognition test assesses a rat's ability to recognize a previously encountered object. This test is based on the innate tendency of rodents to explore novel objects more than familiar ones. frontiersin.org Rats treated with Aβ(1-40) often show a reduced preference for the novel object, indicating impaired recognition memory. frontiersin.org

Key Findings from Cognitive Behavioral Assays:

| Test | Cognitive Domain Assessed | Finding in Aβ(1-40) Rat Models |

| Morris Water Maze | Spatial Learning and Memory | Increased latency to find the hidden platform; reduced time in the target quadrant. frontiersin.orgahajournals.org |

| Novel Object Recognition | Recognition Memory | Decreased exploration of the novel object compared to the familiar object. frontiersin.org |

The elevated plus maze is another common test for anxiety-like behavior. mdpi.com The maze consists of two open arms and two enclosed arms raised from the floor. A decrease in the time spent in the open arms is interpreted as an anxiogenic-like effect. Some studies using Aβ(1-40) rat models have reported no significant differences in the time spent in the open arms, suggesting that this peptide may not induce a strong anxiogenic phenotype in all experimental conditions. nih.gov However, other research in transgenic rat models of amyloid pathology has shown increased anxiety-like behaviors in this test. mdpi.com

Key Findings from Affective Behavioral Assays:

| Test | Affective Domain Assessed | Finding in Aβ(1-40) Rat Models |

| Open Field Test | Locomotor Activity and Anxiety | Variable findings; some studies show reduced exploration of the center, suggesting increased anxiety. amegroups.cn |

| Elevated Plus Maze | Anxiety-like Behavior | Inconsistent results; some studies report no significant changes in open arm exploration. nih.gov |

Advanced Imaging Techniques in this compound Research

Advanced imaging techniques provide a non-invasive means to visualize the structural and functional consequences of Aβ(1-40) accumulation in the living rat brain.

Micro-positron emission tomography (micro-PET) allows for the in vivo detection and quantification of Aβ(1-40) deposits. nih.gov This is achieved by using specific radiotracers that bind to amyloid plaques. For example, studies have utilized the tracer [18F]O-FEt-PIB to visualize Aβ(1-40) aggregates in the brains of injected rats. nih.gov These studies have demonstrated increased radioactivity in the brain regions where Aβ(1-40) was infused, confirming the ability of micro-PET to detect these pathological changes. nih.gov

Magnetic resonance imaging (MRI) is another powerful tool used in Aβ(1-40) rat research. High-field MRI can provide detailed anatomical images, allowing for the detection of structural changes such as brain atrophy. nih.gov Furthermore, magnetic resonance spectroscopy (MRS), a related technique, can measure the levels of various brain metabolites. In rat models of Aβ(1-40) pathology, MRS has revealed a reduction in the levels of N-acetylaspartate, a marker of neuronal integrity, and an increase in choline (B1196258), which is associated with cell membrane turnover. These findings are indicative of neuronal damage and glial cell proliferation.

Key Findings from Advanced Imaging Techniques:

| Technique | Modality | Finding in Aβ(1-40) Rat Models | Implication |

| Micro-Positron Emission Tomography (micro-PET) | Molecular Imaging | Increased uptake of amyloid-binding radiotracers in regions of Aβ(1-40) injection. nih.gov | In vivo visualization and quantification of amyloid pathology. |

| Magnetic Resonance Imaging (MRI) | Structural Imaging | Detection of brain atrophy. nih.gov | Evidence of neurodegeneration. |

| Magnetic Resonance Spectroscopy (MRS) | Metabolic Imaging | Decreased N-acetylaspartate and increased choline levels. | Indication of neuronal loss and gliosis. |

Magnetic Resonance Imaging (MRI) and Spectroscopy (MRS) in this compound Models

High-field magnetic resonance techniques provide exceptional anatomical detail and metabolic information, proving invaluable for assessing the neuropathological consequences of Aβ(1-40) accumulation in rat models.

Methodological Approaches:

The primary approach involves the stereotactic microinjection of Aβ(1-40) into specific brain regions of rats, such as the hippocampus, to create a localized model of Alzheimer's-like pathology. nih.gov Subsequent imaging is often performed using high-field MRI systems, such as 7.0 Tesla (T) scanners, which offer superior resolution and signal-to-noise ratio compared to lower field strengths. nih.gov This high-field capability is crucial for visualizing fine anatomical structures and quantifying subtle metabolic changes. nih.gov

MRI protocols typically include T1-weighted (T1WI) and T2-weighted (T2WI) imaging to assess structural integrity and detect lesions. nih.gov However, in many Aβ(1-40) rat models, conventional MRI sequences may not show apparent changes, especially in the early stages following peptide administration. nih.gov

This is where Magnetic Resonance Spectroscopy (MRS) becomes particularly insightful. MRS allows for the non-invasive, quantitative analysis of in vivo biochemical metabolism within brain tissue. nih.gov By detecting the signals from various metabolites, MRS can reveal functional and pathological changes at the molecular level before gross structural abnormalities are evident. nih.gov Multi-voxel spectroscopy is often employed to simultaneously assess metabolic profiles in multiple brain regions, including the hippocampus and temporal lobe. nih.gov

Analytical Techniques:

The analytical power of MRS in Aβ(1-40) research lies in the quantification of key brain metabolites and the calculation of their ratios. The most commonly analyzed metabolites include:

N-acetylaspartate (NAA): A marker of neuronal viability and density. A decrease in NAA is indicative of neuronal loss or dysfunction. nih.govbu.eduamegroups.cn

Creatine (B1669601) (Cr): Involved in cellular energy metabolism and often used as a stable reference for calculating metabolite ratios. nih.govamegroups.cn

Choline (Cho): A marker of cell membrane turnover and inflammation. An increase in Cho can reflect gliosis or membrane breakdown. nih.govamegroups.cn

The ratios of these metabolites provide sensitive indicators of neuropathology. Key analytical ratios include:

NAA/Cr: A reduced ratio suggests neuronal damage or loss. nih.govamegroups.cn

NAA/Cho: A reduced ratio can also indicate neuronal loss relative to cell proliferation or inflammation. nih.gov

Cho/Cr: An altered ratio can provide insights into membrane metabolism. nih.gov

Research Findings:

Studies utilizing 7.0T MRS in rat models with bilateral hippocampal injections of Aβ(1-40) have yielded significant findings. Two weeks post-injection, while T1WI and T2WI MRI scans showed no obvious changes, MRS revealed a distinct metabolic signature of neurodegeneration. nih.gov Specifically, the N-acetylaspartate peak was reduced, while the creatine and choline peaks were elevated in the model group compared to controls. nih.gov

Subsequent analysis of metabolite ratios demonstrated a significant reduction in both the NAA/Cr and NAA/Cho ratios, while the Cho/Cr ratio remained unchanged. nih.gov These findings, indicative of neuronal damage and altered membrane metabolism, were corroborated by histological analyses showing a loss of hippocampal neurons and an increase in glial cells. nih.gov Electron microscopy further confirmed neuronal shrinkage and mitochondrial damage. nih.gov

These results highlight the sensitivity of high-field MRS in detecting early functional and pathological changes in Aβ(1-40) rat models, making it a powerful tool for evaluating the success and severity of the induced pathology in vivo. nih.gov

| Metabolite Ratio | Change in Aβ(1-40) Rat Model | Associated Pathophysiology | Reference |

| N-acetylaspartate/Creatine (NAA/Cr) | Significantly Reduced | Neuronal loss or dysfunction | nih.govamegroups.cn |

| N-acetylaspartate/Choline (NAA/Cho) | Significantly Reduced | Neuronal loss relative to inflammation/gliosis | nih.gov |

| Choline/Creatine (Cho/Cr) | Unchanged | Stable membrane metabolism in this specific model | nih.gov |

Positron Emission Tomography (PET) Imaging of Amyloid Beta-Peptide (1-40) Deposition in Rat Brains

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that enables the in vivo visualization and quantification of specific biological targets, including Aβ deposits, through the use of radiolabeled tracers.

Methodological Approaches:

The fundamental approach in PET imaging for Aβ(1-40) research involves the intravenous administration of a PET tracer that specifically binds to Aβ aggregates in the brain. amegroups.cnnih.gov Following tracer administration, dynamic or static PET scans are performed to measure the distribution and accumulation of the radioligand. amegroups.cnnih.gov The choice of tracer is critical, and several have been developed and evaluated in rodent models.

One such tracer is [¹⁸F]O-FEt-PIB, a fluorine-18 (B77423) labeled derivative of Pittsburgh Compound B (PiB). amegroups.cnnih.gov Another innovative approach utilizes immunoPET, which employs radiolabeled antibody fragments to target Aβ. For instance, a bispecific fusion protein, [¹²⁴I]I-OX26₅-F(ab′)₂-Bapi, has been engineered to cross the blood-brain barrier via the transferrin receptor and bind to Aβ. nih.gov

PET imaging is often combined with computed tomography (CT) or MRI to provide anatomical reference for the functional PET data, allowing for precise localization of tracer uptake in different brain regions. nih.gov

Analytical Techniques:

The analysis of PET data focuses on quantifying the specific binding of the radiotracer to Aβ deposits. A common analytical method is the calculation of the Standardized Uptake Value Ratio (SUVR). This involves measuring the radioactivity concentration in a target region of interest (e.g., hippocampus or cortex) and normalizing it to the concentration in a reference region that is presumed to be devoid of specific binding (e.g., the cerebellum). frontiersin.org

Time-activity curves (TACs) are also generated to assess the kinetics of tracer uptake and washout from different brain regions. amegroups.cnnih.gov The difference in tracer accumulation between the hemisphere injected with Aβ(1-40) and the control hemisphere can also be calculated as an activity difference value. amegroups.cnnih.gov

For immunoPET studies, quantification involves comparing the radioligand retention in transgenic Alzheimer's disease model rats (e.g., TgF344-AD) with wild-type controls. nih.gov The correlation between the in vivo PET signal and ex vivo measurements of Aβ levels (e.g., via ELISA) is a crucial validation step. nih.gov

Research Findings:

Micro-PET imaging studies in rat models injected with Aβ(1-40) have successfully demonstrated the utility of this technique. Using the tracer [¹⁸F]O-FEt-PIB, researchers observed increased radioactivity in the brain hemisphere where Aβ(1-40) was infused compared to the control side. amegroups.cnnih.gov The time-activity curves showed an early peak in tracer uptake followed by a slow washout. amegroups.cnnih.gov The activity difference value in the hippocampus and thalamus was approximately four times greater in the Aβ(1-40) model rats than in control rats, indicating specific binding of the tracer to the induced amyloid aggregates. nih.gov